Product packaging for 4-Aminobenzylcarazolol(Cat. No.:CAS No. 82408-63-7)

4-Aminobenzylcarazolol

Cat. No.: B1220967
CAS No.: 82408-63-7
M. Wt: 403.5 g/mol
InChI Key: ZPFLVEIIMCUHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminobenzylcarazolol is a synthetic analog of the potent beta-adrenergic receptor (β-AR) antagonist carazolol. Derived from a well-characterized inverse agonist scaffold, this compound is anticipated to retain high binding affinity for β-AR subtypes. The strategic incorporation of the 4-aminobenzyl group provides a versatile chemical handle, making this ligand an essential tool for researchers developing novel probes for GPCR studies. Its primary research applications include serving as a key intermediate in the synthesis of fluorescently labeled or immobilized ligands for advanced techniques such as receptor localization via super-resolution microscopy (e.g., STED), biophysical binding assays using Time-Resolved FRET (TR-FRET), and other investigative methods that require a covalently linked receptor probe. As a carazolol derivative, it is expected to function as an inverse agonist, stabilizing the inactive conformation of the β-AR and providing insights into receptor activation mechanisms. Researchers value this compound for probing adrenergic receptor function, dynamics, and allosteric modulation with high specificity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H29N3O2 B1220967 4-Aminobenzylcarazolol CAS No. 82408-63-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82408-63-7

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

IUPAC Name

1-[[1-(4-aminophenyl)-2-methylpropan-2-yl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol

InChI

InChI=1S/C25H29N3O2/c1-25(2,14-17-10-12-18(26)13-11-17)27-15-19(29)16-30-23-9-5-8-22-24(23)20-6-3-4-7-21(20)28-22/h3-13,19,27-29H,14-16,26H2,1-2H3

InChI Key

ZPFLVEIIMCUHMH-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=C(C=C1)N)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)N)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O

Synonyms

4-aminobenzylcarazolol
para-aminobenzylcarazolol

Origin of Product

United States

Future Research Directions

Multi-Step Synthetic Pathways for this compound Elucidation

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product. A key pathway involves the initial reaction of 4-(2,3-epoxypropoxy)carbazole (B193025) with a suitably substituted benzylamine (B48309) derivative. rsc.org One established route utilizes the direct reaction of 4-(2,3-epoxypropoxy)carbazole with 1,1-dimethyl-2-(4-nitrophenyl)ethylamine. rsc.org This reaction opens the epoxide ring to form the precursor, 4-nitrobenzylcarazolol. The final step in this sequence is the reduction of the nitro group to a primary amine, yielding this compound. rsc.org This reduction is typically achieved through catalytic hydrogenation. rsc.org

Table 1: Key Synthetic Steps for this compound

Step Reactant 1 Reactant 2 Product Key Transformation Reference
1 4-(2,3-Epoxypropoxy)carbazole 1,1-Dimethyl-2-(4-nitrophenyl)ethylamine 4-Nitrobenzylcarazolol Epoxide ring opening and N-alkylation rsc.org

Strategies for Selective Aminobenzyl Functionalization

The selective introduction of the aminobenzyl group onto the carazolol structure is a critical aspect of its synthesis. The primary challenge lies in controlling the regioselectivity of the alkylation step, particularly directing the substitution to the carbazole (B46965) nitrogen atom (N-alkylation) versus the carbon atoms of the aromatic rings (C-alkylation).

Various strategies have been developed to control the N-alkylation of carbazoles. These include the use of specific catalysts and reaction conditions. For instance, scandium(III) triflate has been shown to be an effective catalyst for the N-alkylation of carbazoles with benzylic alcohols. scilit.com Microwave-assisted synthesis in dry media using potassium carbonate as a solid support has also been reported as a rapid and high-yield method for N-alkylation with alkyl halides. researchgate.net

For more complex carbazole derivatives, directing groups can be employed to achieve site-selective functionalization. Palladium(II)-catalyzed reactions using bidentate directing groups like 8-aminoquinoline (B160924) or 2-(methylthio)aniline (B147308) can facilitate C-H activation and functionalization at specific positions on the carbazole ring system. thieme-connect.com While the synthesis of this compound itself typically involves alkylation at the secondary amine of the side chain, the principles of selective functionalization of the carbazole nucleus are crucial for creating a diverse range of derivatives. The choice of base, solvent, and catalyst system is paramount in directing the regioselectivity of the alkylation reaction, whether on the nitrogen or the aromatic core. nih.govnih.govacs.org

Radiolabeling Techniques and Radiochemistry of this compound Derivatives

Radiolabeled derivatives of this compound are invaluable tools for studying beta-adrenergic receptors. These radioligands allow for high-sensitivity detection and quantification in receptor binding assays.

Isotopic Labeling Approaches for Receptor Affinity Probes

A primary method for radiolabeling this compound involves the introduction of a radioactive iodine isotope, such as Iodine-125 (¹²⁵I), onto the aromatic ring of the benzyl (B1604629) group. rsc.org A common technique for this is electrophilic radioiodination. This process can be carried out using carrier-free Na¹²⁵I in the presence of an oxidizing agent like chloramine-T. rsc.org This reaction typically yields a mixture of mono-iodinated isotopomers, which can be separated for specific applications. rsc.org The resulting radioiodinated compound, for example, (+/-)-15-(4-amino-3-iodobenzyl)carazolol, serves as a high-affinity probe for beta-adrenergic receptors. rsc.org

Following radioiodination, the amino group can be further modified. For instance, it can be converted into an azide (B81097) group via a diazonium salt intermediate to create a photoaffinity label. rsc.org This dual functionalization—radioiodination for detection and an azide for covalent cross-linking—produces a powerful tool for receptor mapping studies. rsc.org

Purification and Validation of Radiosynthesized Analogues

After radiosynthesis, purification of the desired radiolabeled analogue from unreacted reagents and byproducts is essential. A common and effective method for this purification is thin-layer chromatography (TLC). rsc.org TLC allows for the separation of the different iodinated products, such as the mono-iodinated derivatives, based on their differing polarities. rsc.org

Validation of the purified radiosynthesized analogues is critical to ensure their identity and purity. High-performance liquid chromatography (HPLC) is often used to confirm the purity of the non-radioactive standards and to characterize the reaction products. rsc.org Furthermore, the biological activity of the synthesized compounds is validated through receptor binding assays. For example, their ability to compete for binding with a known beta-adrenergic ligand, such as [¹²⁵I]cyanopindolol, confirms that they retain high affinity for the target receptor. rsc.org

Table 2: Radioiodination of this compound

Parameter Description Reference
Radionuclide Iodine-125 (¹²⁵I) rsc.org
Precursor (+/-)-15-(4-Aminobenzyl)carazolol rsc.org
Reagents Carrier-free Na¹²⁵I, Chloramine-T rsc.org
Key Products Mono-iodinated derivatives (e.g., at position 3 of the benzyl ring) rsc.org

Development of Conjugation Strategies via the Amino Group

The primary aromatic amino group on the benzyl moiety of this compound is a key functional handle for covalent attachment to other molecules, particularly biomolecules. This allows for the creation of targeted probes, drug delivery systems, or affinity matrices.

Covalent Attachment Methods for Biomolecular Conjugates

Several well-established bioconjugation techniques can be applied to the primary amine of this compound. thermofisher.com

One of the most common methods is amide bond formation . hepatochem.com This involves reacting the amino group with a carboxylic acid on a biomolecule (e.g., a protein). The carboxylic acid must first be "activated" to make it more electrophilic. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate. nih.govwikipedia.org This NHS-ester then reacts efficiently with the amino group of this compound to form a stable amide linkage. rsc.orgthermofisher.com

Another widely used strategy is reductive amination . This method forms a stable secondary amine linkage between the aminobenzyl group and an aldehyde or ketone on a target molecule. frontiersin.orgrsc.org The reaction proceeds in two steps: the initial formation of a Schiff base (imine) intermediate, followed by its reduction to a stable amine. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) are typically used because they selectively reduce the imine in the presence of the original carbonyl group. nih.govbeilstein-journals.org This approach is particularly useful for conjugating to periodate-oxidized carbohydrates on glycoproteins.

These covalent attachment methods provide a robust toolkit for researchers to link this compound to a wide array of biomolecular partners, enabling diverse applications in pharmacology and molecular biology.

Biochemical and Molecular Characterization of 4 Aminobenzylcarazolol Interactions

Molecular Mechanisms of Receptor Interaction

Allosteric Modulation Investigations

Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a sophisticated mechanism for regulating receptor activity. While the β2-adrenergic receptor (β2AR) has been a target for the discovery of small-molecule positive allosteric modulators (PAMs), current research has not characterized 4-aminobenzylcarazolol as an allosteric modulator. nih.gov Investigations into its binding properties consistently indicate that it functions as a competitive antagonist, interacting with the orthosteric binding site where endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) bind. nih.govpnas.orgresearchgate.net

The development of other compounds, such as Cmpd-6, has successfully identified PAMs for the β2AR. nih.gov These molecules have been shown to enhance the binding and signaling of orthosteric agonists. nih.govnih.gov However, the extensive body of research on this compound focuses on its utility as a high-affinity competitive antagonist rather than an allosteric ligand.

Photoaffinity Crosslinking for Covalent Receptor Labeling

This compound is a novel, high-affinity antagonist specifically synthesized for probing β-adrenergic receptors. nih.govpnas.org Its chemical structure, featuring a reactive arylamine group, makes it an ideal candidate for photoaffinity crosslinking experiments, a powerful technique for covalently labeling and identifying receptor proteins. nih.govbiologiachile.cl

The process involves radioiodinating this compound to a very high specific radioactivity. nih.govpnas.org This radiolabeled ligand is then incubated with membrane preparations containing β-adrenergic receptors. Upon exposure to light and in the presence of a bifunctional photoactive crosslinking agent like N-succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate (SANAH), the ligand becomes covalently attached to the receptor's binding subunit. nih.govpnas.org

Studies using frog erythrocyte membranes have demonstrated that this covalent incorporation is highly specific. The labeling of the 58,000 Dalton (Mr) peptide, which constitutes the receptor's binding subunit, is effectively blocked by other known β-adrenergic agonists and antagonists but not by drugs for other receptors. nih.govpnas.orgnih.gov This specificity confirms that the labeling occurs at the β-adrenergic binding site. Furthermore, derivatives like p-azidobenzylcarazolol have also been used successfully as photoaffinity labels, directly identifying the same receptor subunit. nih.govnih.gov

Table 1: Research Findings on Photoaffinity Labeling with this compound Derivatives

FeatureDescriptionReference(s)
Compound p-aminobenzylcarazolol / p-azidobenzylcarazolol nih.govpnas.orgnih.gov
Receptor Target β-adrenergic receptor nih.govpnas.orgnih.gov
Technique Photoaffinity crosslinking / Photoaffinity labeling nih.govpnas.orgnih.gov
Key Reagent N-succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate (SANAH) nih.govpnas.org
Labeled Component 58,000 Mr peptide subunit of the receptor nih.govnih.gov
Specificity Covalent incorporation is blocked by β-adrenergic agonists and antagonists. nih.govnih.gov

Signal Transduction Pathway Modulation

As a β-adrenergic antagonist, this compound's primary mechanism of action is the inhibition of signal transduction pathways normally initiated by agonist binding.

β-adrenergic receptors are canonically coupled to the stimulatory G-protein (Gs), which activates the enzyme adenylyl cyclase. guidetopharmacology.orgebi.ac.uk Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a critical second messenger. The potency of β-adrenergic antagonists is often determined by their ability to inhibit this agonist-induced stimulation of adenylyl cyclase. nih.gov

In isolated membrane preparations, such as those from frog erythrocytes, the addition of a β-adrenergic agonist leads to a measurable increase in adenylyl cyclase activity. nih.gov The introduction of this compound or its derivatives effectively blocks this stimulation, demonstrating its antagonistic properties at the receptor level. nih.gov By occupying the orthosteric binding site, it prevents agonists from activating the receptor and initiating the Gs-mediated cascade that leads to adenylyl cyclase activation. nih.govalljournals.cn

Table 2: Effect of this compound on the Adenylyl Cyclase Pathway

ConditionReceptor StateGs Protein StateAdenylyl Cyclase ActivitycAMP Level
Agonist Only ActivatedActive (GTP-bound)StimulatedIncreased
Agonist + this compound Blocked (Inactive)Inactive (GDP-bound)Basal / InhibitedBasal

The activation of a GPCR by an agonist induces a conformational change that allows it to bind and activate a heterotrimeric G-protein. addgene.orgelifesciences.org For β-adrenergic receptors, this involves coupling to Gs. guidetopharmacology.org The activated Gs protein then dissociates into its α and βγ subunits, which go on to modulate various downstream effectors. addgene.orgmdpi.com

This compound, by acting as a competitive antagonist, physically blocks the binding of agonists to the receptor. This prevents the initial conformational change required for G-protein coupling. nih.govpnas.org Consequently, the entire downstream signaling cascade is inhibited. The primary inhibited pathway is the Gs-adenylyl cyclase-cAMP axis. The lack of cAMP production means that subsequent effectors, most notably Protein Kinase A (PKA), are not activated. This blockade prevents the phosphorylation of numerous cellular substrates by PKA, which would normally mediate the physiological responses to β-adrenergic stimulation. nih.govnih.gov

Adenylyl Cyclase Activity Modulation in Isolated Membrane Preparations

Interactions with Non-Adrenergic Biological Targets

The utility of a chemical probe is largely dependent on its specificity for its intended target. Research on this compound and its derivatives has consistently highlighted their high specificity for β-adrenergic receptors. nih.govpnas.org In photoaffinity labeling experiments, the covalent incorporation of the ligand into the receptor subunit is specifically prevented by other drugs known to bind to β-adrenergic receptors, but not by agents targeting other receptor systems. nih.govpnas.org

While many drugs exhibit off-target effects by interacting with multiple receptor types, the available scientific literature does not indicate significant interactions of this compound with non-adrenergic biological targets. Its characterization as a "specific β-adrenergic antagonist" underscores its focused activity. nih.gov There is currently no evidence to suggest that it binds with high affinity to other classes of GPCRs or other biological molecules to a degree that would be physiologically relevant.

Applications of 4 Aminobenzylcarazolol As a Pharmacological Research Tool

Development of Biochemical Assays for Ligand-Receptor Profiling

The utility of 4-aminobenzylcarazolol extends to the development of sophisticated biochemical assays crucial for profiling the interactions between ligands and their corresponding receptors. These assays are fundamental in drug discovery and molecular pharmacology.

High-Throughput Screening (HTS) Assay Design and Validation

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds, a cornerstone of modern drug discovery. pressbooks.pub The design of effective HTS assays relies on reliable and specific molecular tools. This compound, due to its high affinity for β-adrenergic receptors, can be utilized in competitive binding assays. pnas.orgnih.gov In such assays, a library of compounds is screened for their ability to displace radioactively or fluorescently labeled this compound from the receptor. A compound that effectively displaces it is identified as a "hit" and a potential candidate for further development.

The validation of these HTS assays is critical to ensure their accuracy and reproducibility. This involves confirming that the assay can distinguish between active and inactive compounds and provides consistent results. The specific binding characteristics of this compound contribute to the robustness and reliability of these screening platforms.

HTS ParameterRole of this compoundSignificance in Drug Discovery
Assay Principle Serves as a high-affinity radioligand or fluorescent probe in competitive binding assays.Enables the rapid identification of compounds that bind to the target receptor.
Signal Detection Displacement of labeled this compound by test compounds results in a measurable change in signal.Allows for the quantification of ligand-receptor interactions. nih.gov
Assay Specificity Its high specificity for β-adrenergic receptors minimizes off-target effects and false positives. nih.govEnsures that identified "hits" are relevant to the target of interest.
Validation Used as a reference compound to establish assay performance and reproducibility.Guarantees the reliability and accuracy of the screening data.

Mechanistic Assay Development for Ligand Efficacy Assessment

Beyond identifying compounds that simply bind to a receptor, it is crucial to understand their functional effect, or efficacy. Mechanistic assays are designed to determine whether a ligand acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has other modulatory effects. nih.gov

This compound, being a potent antagonist, can be used to establish a baseline of receptor inhibition. nih.gov By comparing the cellular response to a test compound in the presence and absence of this compound, researchers can elucidate the test compound's mechanism of action. For instance, if a compound's activity is blocked by this compound, it indicates that it acts at the same binding site on the β-adrenergic receptor.

Probe Development for Receptor Purification and Structural Studies

The detailed structural and biochemical characterization of receptors often requires their isolation from the complex cellular environment. This compound has proven instrumental in the development of probes for these purposes.

Affinity Chromatography Applications

Affinity chromatography is a powerful technique for purifying a specific molecule from a mixture. conductscience.combio-rad.com This method relies on the specific interaction between the target molecule and a ligand that is immobilized on a solid support. By attaching this compound to a chromatography resin, a highly selective affinity column can be created for the purification of β-adrenergic receptors. nih.govnih.gov When a solubilized cell membrane preparation is passed through this column, the β-adrenergic receptors bind to the immobilized this compound, while other proteins pass through. The purified receptors can then be eluted from the column, yielding a highly enriched sample for further study. This method has been successfully used to achieve significant purification of the β-adrenergic receptor. nih.gov

Chromatography StepDescriptionOutcome
Matrix Preparation This compound is covalently linked to a solid support (e.g., Sepharose beads).Creation of a selective affinity medium for β-adrenergic receptors.
Sample Application A solubilized mixture containing the receptor is passed over the affinity matrix.β-adrenergic receptors specifically bind to the immobilized this compound.
Washing The column is washed to remove non-specifically bound proteins.Removal of contaminants, leading to a purer receptor sample.
Elution The bound receptor is released from the matrix, often by changing the pH or using a competing ligand.Collection of highly purified β-adrenergic receptors.

Facilitation of Cryo-EM and X-ray Crystallography Studies of Receptor Complexes

Determining the three-dimensional structure of receptor complexes is essential for understanding their function at a molecular level. Techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography are used for this purpose. nih.govjeolusa.com However, a major challenge is obtaining stable and homogenous receptor preparations.

This compound can be used to stabilize the β-adrenergic receptor in a specific conformational state, which is often a prerequisite for successful structural determination. nuvisan.com By binding to the receptor, it can lock it into a conformation that is more amenable to crystallization or visualization by cryo-EM. Furthermore, derivatives of this compound can be synthesized to include photoaffinity labels. pnas.orgnih.gov These labels can be activated by light to form a covalent bond with the receptor, permanently attaching the ligand. This covalent modification can be invaluable for trapping transient receptor-ligand interactions and for mapping the ligand-binding pocket within the receptor structure.

In Vitro Models for Mechanistic Studies of Adrenergic Regulation

In vitro models, such as cell cultures expressing specific receptors, are indispensable for studying the intricate mechanisms of adrenergic regulation. researchgate.net These models allow researchers to investigate cellular signaling pathways in a controlled environment.

This compound plays a key role in these studies by serving as a selective antagonist to probe the function of β-adrenergic receptors. physiology.org For example, researchers can use this compound to block β-adrenergic signaling and observe the downstream effects on cellular processes. This allows for the dissection of specific signaling cascades and the identification of key molecular players involved in adrenergic regulation. The use of this compound in such models has contributed to a deeper understanding of the physiological and pathological roles of the adrenergic system. dntb.gov.ua

Cellular Models for Receptor Internalization and Trafficking Studies

Receptor internalization is a fundamental cellular process where membrane receptors, upon binding to a ligand, are brought into the cell. imrpress.com This mechanism is crucial for regulating the strength and duration of cell signaling. The study of receptor internalization and subsequent intracellular trafficking—the sorting of internalized receptors to various cellular compartments for degradation or recycling back to the plasma membrane—is essential for understanding G-protein coupled receptor (GPCR) function. nih.govfrontiersin.org

This compound and its derivatives serve as powerful tools in these investigations. Due to its high affinity, its radioiodinated form, ¹²⁵I-labeled p-aminobenzylcarazolol, can be used to tag β-adrenergic receptors. pnas.org Researchers can then covalently attach this ligand to the receptor's binding subunit using bifunctional photoactive crosslinkers. pnas.org This permanent linkage allows for the precise tracking of the receptor as it moves from the cell surface into intracellular compartments, providing clear insights into the dynamics of internalization and trafficking pathways. pnas.orgfrontiersin.orgnih.gov Such studies are often performed in various cell lines engineered to express specific receptors, allowing for detailed mechanistic analysis in a controlled environment. nih.gov

Membrane Preparations from Diverse Biological Sources (e.g., Erythrocytes, Adipocytes)

To study receptors in their native lipid environment without the complexity of whole cells, researchers often use purified membrane preparations. Human red blood cells (erythrocytes) are a common source for these preparations because they lack a nucleus and are readily available. nih.gov The membranes can be isolated and the proteins within them, including adrenergic receptors, can be studied. nih.govfrontiersin.org

This compound and its analogs have been instrumental in studies using erythrocyte membranes. For instance, a derivative, p-azido-m-[¹²⁵I]iodobenzylcarazolol, has been used in photoaffinity labeling techniques to identify the β-adrenergic receptor-binding subunits in erythrocyte membranes. nih.gov Similarly, purified frog erythrocyte membranes have been used in conjunction with ¹²⁵I-labeled p-aminobenzylcarazolol to covalently label and purify the β-adrenergic receptor. pnas.org

Adipose tissue is another critical area of study, as β-adrenergic signaling plays a key role in metabolic processes like lipolysis and thermogenesis. endocrine.orgjci.org Membrane preparations from adipocytes allow for direct investigation of receptor binding and signaling cascades. While direct studies naming this compound in adipocyte membranes are not prominent, its properties as a β-antagonist make it a relevant tool for competitive binding assays in these preparations to characterize the function of β-adrenergic receptor subtypes, particularly the β3-AR which is found predominantly in adipocytes. endocrine.orgcolumbia.edu

Table 1: Application of this compound Derivatives in Cellular and Membrane Models

Derivative/AnalogBiological Source/ModelResearch FocusKey Finding
p-Aminobenzylcarazolol (¹²⁵I-labeled)Frog Erythrocyte MembranesCovalent labeling and purification of the β-adrenergic receptor. pnas.orgDemonstrated utility as a high-affinity radioligand for receptor identification and purification. pnas.org
p-Azido-m-iodobenzylcarazololMammalian Erythrocyte MembranesPhotoaffinity labeling to identify β-adrenergic receptor subtypes. nih.govIdentified that β1- and β2-adrenergic receptor subunits both reside on peptides of approximately 62,000-64,000 Mr. nih.gov

Preclinical Pharmacological Investigations in Animal Models

Animal models are indispensable for understanding the physiological and pathological roles of receptor systems within a whole organism. nih.goveuropa.eunih.govbiomolther.org this compound's utility extends to these preclinical investigations, where it can be used to probe the function of the adrenergic system in vivo.

In Vivo Receptor Occupancy Studies

In vivo receptor occupancy (RO) is a critical component of drug development used to understand the relationship between the dose of a compound, its concentration in the body (pharmacokinetics), and its engagement with the target receptor (pharmacodynamics). meliordiscovery.com These studies measure the percentage of target receptors that are bound by a drug at a given time after administration. researchgate.net Establishing this relationship helps in selecting promising drug candidates and determining the dose required for a therapeutic effect. meliordiscovery.compsychogenics.com

RO studies often involve administering an unlabeled drug candidate to an animal, followed by a radiolabeled tracer that binds to the same receptor. psychogenics.com The degree to which the unlabeled drug prevents the tracer from binding indicates the level of receptor occupancy. researchgate.net Given that this compound can be radioiodinated to high specific activity, it is an ideal candidate to be used as the tracer in such competitive binding studies for novel β-adrenergic antagonists. pnas.org These studies allow researchers to quantify the target engagement of a new therapeutic in specific tissues, such as the brain or heart, within a living animal model. frontiersin.orgnih.gov

Mechanistic Studies of Adrenergic Signaling in Tissue-Specific Contexts (e.g., Cardiac, Pulmonary, Adipose Tissues)

The adrenergic system regulates a vast array of physiological functions that differ significantly between tissues. Using specific antagonists like this compound in animal models allows researchers to dissect these tissue-specific signaling pathways.

Cardiac Tissue: The heart expresses high levels of β1-adrenergic receptors, and adrenergic signaling is vital for regulating heart rate and contractility. columbia.eduthoracickey.com In pathological conditions like heart failure, chronic adrenergic stimulation becomes detrimental. columbia.edufrontiersin.org Animal models, including transgenic mice, are used to study how β1-AR signaling leads to molecular remodeling in the heart. jci.org Administering a β-antagonist allows researchers to block these receptors and observe the downstream effects on gene expression, cardiac metabolism, and the progression of heart disease, thereby clarifying the specific role of the β1-AR pathway. frontiersin.orgjci.org

Pulmonary Tissue: In the lungs, β-adrenergic receptors, particularly β2-AR, are involved in the relaxation of airway smooth muscle, making them targets for bronchodilators. viamedica.pl Studies in animal models like pigs are used to map the adrenergic innervation of pulmonary tissue. viamedica.pl Furthermore, research in rat models has shown that blocking β-adrenergic receptors with antagonists like propranolol (B1214883) can reduce systemic inflammation that affects the lungs. plos.org Using specific antagonists in these models helps to clarify the neural control of airway function and the role of adrenergic signaling in pulmonary inflammation. viamedica.plplos.org

Adipose Tissues: Adrenergic signaling in adipose tissue is crucial for regulating metabolism, including lipolysis in white adipose tissue and thermogenesis in brown adipose tissue. endocrine.orgnih.gov The β3-adrenergic receptor is of particular interest in this context. jci.orgmdpi.com Preclinical studies in mice have demonstrated that activating β3-AR can prevent glucocorticoid-induced obesity and adipose dysfunction. nih.gov Conversely, using a β-antagonist in these animal models would allow researchers to block these effects, confirming the central role of β3-AR signaling and helping to untangle the complex interactions between different β-receptor subtypes in regulating metabolic health. jci.orgnih.gov

Table 2: Preclinical Investigations of Adrenergic Signaling in Animal Models

TissueAnimal ModelSignaling Pathway InvestigatedExample Research Application
CardiacTransgenic Miceβ1-AR signaling in dilated cardiomyopathy. jci.orgUsed to identify genes regulated by β1-AR signaling that are associated with cardiac remodeling. jci.org
PulmonaryPigAdrenergic and cholinergic innervation of lung tissue. viamedica.plTo determine the extent of neural control over airway smooth muscle function. viamedica.pl
AdiposeMouseβ3-AR signaling in preventing glucocorticoid-induced obesity. nih.govTo confirm that the metabolic benefits of sympathetic activation are mediated through β3-AR. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Aminobenzylcarazolol Derivatives

Systematic Structural Modifications and Their Impact on Receptor Affinity

Systematic modifications of the carazolol (B1668300) scaffold have provided critical insights into the molecular determinants of binding to adrenergic receptors. Carazolol itself is a high-affinity inverse agonist for the β2-adrenergic receptor (β2AR). nih.gov The core structure consists of a carbazole (B46965) moiety linked to an ethanolamine (B43304) side chain.

Research has shown that the carbazole portion of the molecule plays a crucial role in its binding affinity. Docking studies have revealed that the carbazole moiety of carazolol fits into a binding pocket, and its aromatic amine can form a hydrogen bond with specific residues like Ser203(5.42). nih.gov Modifications to this aromatic system can significantly alter receptor affinity. For instance, simplifying the carbazole to an indole (B1671886) analog can still result in compounds with notable interaction with the β1-adrenergic receptor (β1-AR). mdpi-res.comuniba.itresearchgate.net

The ethanolamine side chain is another critical component for receptor interaction. This "tail" is a common feature among many β-adrenergic modulators and is known to interact with key residues in the binding pocket, such as Asp113. mdpi-res.comnih.gov The β-hydroxy-amine motif, in particular, is crucial for anchoring the ligand within the receptor. nih.gov

Compound/ModificationTarget ReceptorKey Structural FeatureImpact on AffinityReference
Carazololβ2ARCarbazole moiety and ethanolamine side chainHigh-affinity inverse agonist nih.gov
Indole Analogsβ1-ARSimplified carbazole ring systemMaintained significant interaction mdpi-res.comuniba.itresearchgate.net
Derivatives with modified side chainsβ-Adrenergic ReceptorsAlterations to the ethanolamine tailVariable, can increase or decrease affinity depending on the modification nih.gov

Influence of Substituents on Receptor Selectivity and Functional Activity

The nature and position of substituents on the 4-aminobenzylcarazolol framework are pivotal in determining not only the affinity but also the selectivity for different adrenergic receptor subtypes (e.g., β1, β2, β3) and the functional outcome (agonist, antagonist, or inverse agonist).

For instance, while carazolol is a potent inverse agonist, modifications can shift the functional activity towards partial or full agonism. The design of a covalent β2AR agonist involved combining a β-adrenergic agonist core (procaterol) with a reactive group, using the carazolol-bound β2AR structure as a template. nih.gov This highlights how the core scaffold can be adapted to change functional properties.

Selectivity between β-adrenergic receptor subtypes is a major goal in drug design to minimize off-target effects. Studies on various tryptamine-based derivatives have shown that different steric and electrostatic contributions within the binding cavity of β1, β2, and β3 receptors lead to subtype selectivity. nih.gov Similarly, research on aryloxypropanolamine derivatives has focused on achieving selectivity for the β3-adrenergic receptor, which is a target for conditions like obesity and diabetes. nih.gov

The introduction of different substituents can also influence the compound's properties, such as lipophilicity, which in turn can affect its pharmacokinetic profile. For example, in the development of peripherally selective cannabinoid receptor agonists, replacing a sulfonate linker with a sulfonamide was shown to lower the calculated LogP (cLogP), a change that favors peripheral selectivity. mdpi.com

Modification/Analog SeriesObserved EffectImplicationReference
Covalent modification based on carazolol structureShift from inverse agonism to agonismFunctional activity can be tuned by rational design nih.gov
Tryptamine-based derivativesDifferential steric and electrostatic requirements for β1, β2, and β3 receptor bindingSubtype selectivity can be achieved by exploiting differences in binding pockets nih.gov
Aryloxypropanolamine derivativesDevelopment of selective β3-AR agonistsTargeting specific receptor subtypes for therapeutic benefit nih.gov

Computational Approaches to SAR Analysis

Computational methods are indispensable tools for understanding the SAR of this compound derivatives, providing insights that guide the design of new and improved ligands.

Molecular docking studies have been extensively used to predict the binding modes of carazolol and its analogs within the adrenergic receptor binding pocket. nih.govmdpi-res.comuniba.it These studies have been instrumental in identifying key interactions, such as hydrogen bonds between the ligand and serine residues in transmembrane helix 5 (TM5) and the crucial role of Asp113 in anchoring the ligand. nih.govmdpi-res.comnih.gov

Docking simulations have shown that carazolol fits snugly into the binding pocket of the β2AR. nih.gov The accuracy of these predictions has been enhanced by using flexible receptor models, which allow for side-chain movements upon ligand binding, providing a more realistic representation of the ligand-receptor complex. nih.gov Molecular dynamics (MD) simulations further complement these static docking poses by providing a temporal perspective on the stability of ligand-receptor interactions. mdpi.com

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For adrenergic receptor ligands, 2D- and 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. nih.govnih.govmdpi.com

These models use descriptors related to steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties to predict the biological activity of new compounds. nih.govmdpi.com For example, QSAR studies on β3-adrenergic agonists have identified key properties that correlate with their activity, guiding the rational design of new, more potent, and selective molecules. nih.govmdpi.com The predictive power of these models is rigorously tested through internal and external validation methods to ensure their reliability. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Complex Prediction

Conformational Analysis and Molecular Recognition Elements

The three-dimensional conformation of this compound and its derivatives is a critical determinant of their biological activity. Conformational analysis aims to identify the low-energy, biologically active conformation that the molecule adopts when it binds to the receptor.

The crystal structure of the β2AR in complex with carazolol has provided a detailed template for understanding ligand recognition. nih.gov This structure reveals that carazolol binds in a specific orientation, with the carbazole moiety buried deep within the binding pocket. nih.gov

NMR studies have also been employed to determine the solution-state conformations of carazolol, revealing that it exists as an ensemble of conformations. slideserve.com Interestingly, one of the preferred solution conformations closely matches the bioactive conformation observed in the crystal structure. slideserve.com This highlights the importance of pre-organization of the ligand in a conformation that is favorable for binding.

Molecular recognition is governed by a network of interactions between the ligand and the receptor. Key recognition elements for carazolol and its analogs at the β-adrenergic receptors include:

Hydrogen bonding: Interactions with serine residues in TM5 and with Asp113 in TM3 are crucial. nih.govnih.gov

Aromatic interactions: The carbazole ring system engages in stacking interactions with aromatic residues in the binding pocket.

Hydrophobic interactions: The isopropyl group of the side chain often makes hydrophobic contacts within the receptor.

Understanding these molecular recognition elements is fundamental to the rational design of new ligands with improved affinity and selectivity.

Future Directions and Emerging Research Avenues for 4 Aminobenzylcarazolol

Integration into Multi-Omics Approaches for System-Level Understanding

The complexity of biological systems necessitates a holistic approach to understanding cellular responses to chemical compounds. Multi-omics, the integration of data from various "ome" layers such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for a system-level understanding of the effects of 4-Aminobenzylcarazolol. premierscience.combiotechdelft.comembopress.org

By simultaneously analyzing changes across these molecular strata, researchers can construct comprehensive network models of the cellular pathways modulated by this compound. premierscience.com This approach can uncover not only the primary targets of the compound but also its off-target effects and the downstream cascade of molecular events. For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein abundance and post-translational modifications. Metabolomics, in turn, can provide a snapshot of the functional output of these changes at the metabolic level.

Several strategies for integrating multi-omics data can be employed, including sequential integration, pathway-based integration, and network-based integration using machine learning and statistical algorithms. premierscience.com These computational methods can help identify key regulatory nodes and molecular clusters that are significantly perturbed by this compound, providing a deeper understanding of its mechanism of action. premierscience.com The application of such integrative approaches is crucial for elucidating the compound's broader physiological and potential pathophysiological roles. medrxiv.org

Exploration in Novel Drug Discovery Paradigms (e.g., Biased Agonism Research)

The concept of biased agonism, or functional selectivity, has revolutionized G protein-coupled receptor (GPCR) pharmacology and drug discovery. nih.govnih.govsci-hub.se This paradigm posits that a ligand can preferentially activate one signaling pathway over another at the same receptor, leading to more specific therapeutic effects and potentially fewer side effects. nih.govsci-hub.sefrontiersin.org this compound, with its complex structure, presents an intriguing candidate for exploration within this framework. ontosight.ai

Research into the biased signaling properties of this compound would involve characterizing its effects on distinct downstream pathways mediated by a target GPCR, such as G protein-dependent versus β-arrestin-dependent signaling. nih.govnih.gov This requires the development and application of specific cellular and biochemical assays to quantify the activation of each pathway. core.ac.uk Understanding how the chemical structure of this compound dictates its potential bias is a key area of future investigation. nus.edu.sg Such studies could pave the way for the rational design of new biased ligands with optimized therapeutic profiles. sci-hub.se

The investigation of biased agonism is not limited to G protein and β-arrestin pathways. As our understanding of GPCR signaling expands, so do the potential pathways that a biased ligand could modulate. d-nb.infomdpi.com The exploration of this compound in this context could reveal novel mechanisms of receptor activation and signaling.

Potential for Development as Diagnostic Tools in Research Applications

The unique properties of this compound could be harnessed for the development of novel diagnostic tools for research purposes. One promising avenue is the creation of fluorescently labeled derivatives of the compound. nih.gov Fluorescent ligands are invaluable tools for studying GPCRs, enabling researchers to visualize receptor localization, trafficking, and ligand binding in real-time in living cells. nih.govbmglabtech.comnih.gov

A fluorescent version of this compound could be used in a variety of advanced fluorescence-based techniques, such as Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), to study receptor-ligand interactions and receptor oligomerization with high precision. nih.govbiorxiv.org These tools can provide quantitative data on binding affinities and kinetics, crucial parameters for drug development. bmglabtech.comnih.gov

Furthermore, the development of diagnostic tools based on this compound could extend to point-of-need assays for specific research applications. nih.gov While the direct clinical diagnostic potential is beyond the current scope, its use in research assays to probe specific biological questions is a significant area for future development. The accuracy and reliability of such diagnostic tools would need to be rigorously validated through metrics like sensitivity and specificity. nih.govejmste.com

Advanced Methodological Innovations in Characterizing Ligand-Receptor Dynamics

A thorough understanding of how this compound interacts with its target receptor at a molecular level is fundamental. This requires the application of advanced biophysical and computational methods to characterize the thermodynamics and kinetics of the ligand-receptor binding event. rsc.orgnih.gov

Key Methodological Approaches:

MethodApplication to this compound Research
Surface Plasmon Resonance (SPR) To determine the real-time association and dissociation rates of this compound with its receptor, providing kinetic parameters (k_on, k_off) and affinity (K_D). vetmeduni.ac.at
Isothermal Titration Calorimetry (ITC) To measure the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS), offering insights into the driving forces of the interaction. vetmeduni.ac.at
Molecular Dynamics (MD) Simulations To create dynamic models of the this compound-receptor complex, revealing detailed information about binding poses, interaction energies, and conformational changes over time. unica.itbiorxiv.orgmdpi.com
Single-Molecule Fluorescence Spectroscopy To observe the binding and unbinding of individual fluorescently-labeled this compound molecules, providing insights into conformational exchange kinetics. nih.gov
Kinetic and Thermodynamic Binding Assays To quantify the residence time of the compound on its target, a critical parameter that can influence its biological activity. rsc.orgnih.gov These assays can also elucidate the orders of substrate binding and product release. nih.gov

By combining these advanced techniques, researchers can build a comprehensive picture of the dynamic interplay between this compound and its receptor. nih.govbiorxiv.org This knowledge is not only crucial for understanding its mechanism of action but also for guiding the design of new molecules with improved affinity, selectivity, and desired kinetic profiles. rsc.org

Q & A

What are the standard synthetic protocols for 4-aminobenzylcarazolol, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. For example, refluxing in absolute ethanol with catalytic acetic acid (e.g., 5 drops per 0.001 mol substrate) under controlled temperature (4–6 hours) is a common method for similar triazole derivatives . Electrochemical synthesis using aluminum/carbon electrodes and acetic acid electrolytes at room temperature has also been reported for structurally analogous quinazolinones, achieving yields >80% under mild conditions . Key factors affecting yield include solvent polarity, temperature stability of intermediates, and catalyst selection. Purity (>98%) can be ensured via recrystallization or column chromatography, as described for aminobenzyl derivatives in reagent catalogs .

How can researchers characterize this compound’s structural and electronic properties?

Basic Research Question
Characterization requires a combination of spectroscopic and computational methods:

  • NMR (¹H/¹³C) to confirm proton environments and carbon backbone, referencing shifts for amino (δ 3.5–5.0 ppm) and benzyl groups (δ 6.5–7.5 ppm) .
  • Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ peaks matching theoretical m/z).
  • X-ray crystallography for absolute configuration determination, as demonstrated for structurally related 4-amino-triazole-thiones .
  • DFT calculations to map electron density and predict reactivity, aligning with studies on benzamide derivatives .

What are the primary biological targets of this compound, and how are binding affinities quantified?

Advanced Research Question
this compound’s bioactivity likely stems from its structural similarity to β-adrenergic receptor ligands. Methodologies include:

  • Radioligand binding assays using [³H]-CGP12177 to measure competitive inhibition (IC₅₀ values) in cardiac or pulmonary tissues.
  • Molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with β₁/β₂-adrenergic receptors, referencing crystal structures (PDB: 2RH1) .
  • Functional assays (cAMP accumulation, calcium flux) to assess agonism/antagonism. Contradictory data may arise from tissue-specific receptor subtypes, requiring validation via knockout models .

How can researchers resolve contradictions in reported pharmacological data for this compound?

Advanced Research Question
Discrepancies in efficacy or selectivity often arise from:

  • Batch variability : Ensure synthetic reproducibility via HPLC purity checks (>98%) and strict adherence to protocols .
  • Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO for receptor expression).
  • Data triangulation : Combine in vitro binding, in vivo hemodynamic studies, and computational models to validate mechanisms . For example, conflicting β₁/β₂ selectivity ratios may reflect species differences (rat vs. human receptors) .

What strategies optimize this compound’s stability in physiological environments?

Advanced Research Question
Degradation pathways (e.g., oxidation of the benzyl group) can be mitigated via:

  • Prodrug design : Esterification of the amino group to enhance metabolic stability, as seen in triazole-thione analogs .
  • Microencapsulation : Use PLGA nanoparticles (size 100–200 nm) to prolong half-life, validated by in vitro release studies in simulated plasma .
  • pH-sensitive formulations : Adjust excipients to protect against gastric degradation in oral delivery models .

How does this compound’s stereochemistry influence its pharmacological profile?

Advanced Research Question
Chiral centers in the carazolol moiety dictate enantioselective binding. Methodologies include:

  • Chiral HPLC to isolate R/S enantiomers (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
  • Enantiomer-specific activity assays : Compare cAMP modulation (R-enantiomers often show 10-fold higher β₁ affinity) .
  • Circular dichroism (CD) to correlate absolute configuration with receptor docking poses .

What novel applications exist for this compound beyond adrenergic receptor modulation?

Advanced Research Question
Emerging applications leverage its heterocyclic core:

  • Anticancer scaffolds : Functionalize the benzyl group with fluorophores (e.g., FITC) for targeted imaging in EGFR-overexpressing cells .
  • Antimicrobial hybrids : Conjugate with sulfonamides to enhance Gram-positive bacterial inhibition (MIC < 1 µg/mL) .
  • Neuroprotective agents : Screen for NMDA receptor antagonism in hippocampal neuron models, referencing tetrazine-thiadiazole analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.